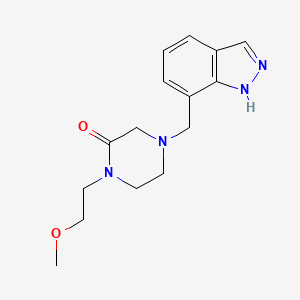![molecular formula C17H24N4O B7647441 4-[cyano(phenyl)methyl]-N,N-diethylpiperazine-1-carboxamide](/img/structure/B7647441.png)
4-[cyano(phenyl)methyl]-N,N-diethylpiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[cyano(phenyl)methyl]-N,N-diethylpiperazine-1-carboxamide, also known as CP 55940, is a synthetic cannabinoid compound that has been extensively studied for its potential medical applications. This compound has been shown to have a high affinity for the CB1 and CB2 cannabinoid receptors, which are found in the central nervous system and immune system, respectively.
Mécanisme D'action
4-[cyano(phenyl)methyl]-N,N-diethylpiperazine-1-carboxamide 55940 acts as a potent agonist at the CB1 and CB2 cannabinoid receptors. This activation leads to a wide range of physiological effects, including analgesia, anti-inflammatory effects, and immune modulation. This compound 55940 has also been shown to have effects on other neurotransmitter systems, including the serotonin and dopamine systems.
Biochemical and Physiological Effects:
This compound 55940 has been shown to have a wide range of biochemical and physiological effects. It has been shown to have potent analgesic effects, making it a potential treatment for chronic pain. It has also been shown to have anti-inflammatory effects, which could make it a potential treatment for conditions such as multiple sclerosis and rheumatoid arthritis. This compound 55940 has also been shown to have immunomodulatory effects, which could make it a potential treatment for autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[cyano(phenyl)methyl]-N,N-diethylpiperazine-1-carboxamide 55940 in lab experiments is its potency and selectivity for the CB1 and CB2 cannabinoid receptors. This allows researchers to study the effects of cannabinoid receptor activation in a more specific and controlled manner. One limitation of using this compound 55940 in lab experiments is its potential for off-target effects on other neurotransmitter systems. This could make it difficult to interpret the results of experiments using this compound 55940.
Orientations Futures
There are many potential future directions for research on 4-[cyano(phenyl)methyl]-N,N-diethylpiperazine-1-carboxamide 55940. One area of research could focus on the use of this compound 55940 in the treatment of chronic pain. Another area of research could focus on the use of this compound 55940 in the treatment of autoimmune diseases. Additionally, further research could be done to better understand the mechanism of action of this compound 55940 and its effects on other neurotransmitter systems. Finally, research could be done to develop new synthetic cannabinoids with improved selectivity and potency for the CB1 and CB2 cannabinoid receptors.
Méthodes De Synthèse
4-[cyano(phenyl)methyl]-N,N-diethylpiperazine-1-carboxamide 55940 can be synthesized using a multi-step process that begins with the reaction of piperazine with 4-chlorobenzyl cyanide. This reaction produces 4-(4-chlorobenzyl)piperazine, which can be further reacted with diethylamine and phosgene to produce this compound 55940. This synthesis method has been well-established in the literature and has been used to produce this compound 55940 for research purposes.
Applications De Recherche Scientifique
4-[cyano(phenyl)methyl]-N,N-diethylpiperazine-1-carboxamide 55940 has been extensively studied for its potential medical applications. It has been shown to have a high affinity for the CB1 and CB2 cannabinoid receptors, which are involved in a wide range of physiological processes including pain sensation, inflammation, and immune response. This compound 55940 has been studied for its potential use in the treatment of chronic pain, multiple sclerosis, and cancer.
Propriétés
IUPAC Name |
4-[cyano(phenyl)methyl]-N,N-diethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-3-19(4-2)17(22)21-12-10-20(11-13-21)16(14-18)15-8-6-5-7-9-15/h5-9,16H,3-4,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGAZVNMFAUMNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCN(CC1)C(C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-1-[(2-prop-2-ynoxyphenyl)methyl]pyrrolidine-3-sulfonamide](/img/structure/B7647362.png)


![1-(2-methoxyethyl)-4-[(3-phenyl-1H-pyrazol-5-yl)methyl]piperazin-2-one](/img/structure/B7647378.png)

![N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-propyloxane-4-carboxamide](/img/structure/B7647403.png)
![1-(2-Methoxyethyl)-4-[(3-methyl-1-phenylpyrazol-4-yl)methyl]piperazin-2-one](/img/structure/B7647412.png)
![[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-4-yl]urea](/img/structure/B7647418.png)
![2-(1-Methylpyrazol-4-yl)-4-[(5-phenoxyfuran-2-yl)methyl]morpholine](/img/structure/B7647425.png)

![1-[2-(Oxan-2-yl)ethyl]-3-[2-oxo-1-(2,2,2-trifluoroethyl)pyridin-3-yl]urea](/img/structure/B7647432.png)

![7-[(5-Phenoxyfuran-2-yl)methyl]-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one](/img/structure/B7647438.png)
![N'-[(3-bromophenyl)methyl]-N'-cyclopropyl-N-prop-2-ynylpropanediamide](/img/structure/B7647461.png)